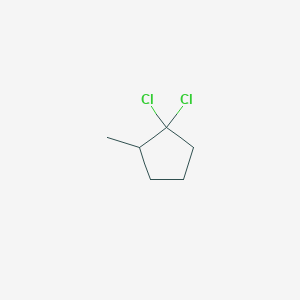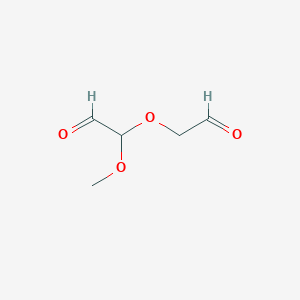
Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, methoxy(2-oxoethoxy)-: is an organic compound with the molecular formula C5H8O4 . It is also known by other names such as Methoxyacetaldehyde and Methoxyethanal . This compound is characterized by the presence of an aldehyde group and a methoxy group attached to the carbon chain, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Alcohols: One common method for preparing acetaldehyde, methoxy(2-oxoethoxy)- involves the nucleophilic addition of methanol to acetaldehyde in the presence of an acid catalyst. This reaction proceeds through the formation of a hemiacetal intermediate, which further reacts to form the desired product.
Industrial Production Methods: Industrially, this compound can be synthesized through the controlled oxidation of ethylene glycol dimethyl ether.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetaldehyde, methoxy(2-oxoethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted aldehydes or ethers.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Acetaldehyde, methoxy(2-oxoethoxy)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate the reactivity and behavior of aldehydes and methoxy groups in biological systems.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting aldehyde dehydrogenase enzymes.
Industry:
Mécanisme D'action
The mechanism of action of acetaldehyde, methoxy(2-oxoethoxy)- involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the methoxy group can participate in substitution reactions. The molecular targets and pathways involved include interactions with aldehyde dehydrogenase enzymes and other cellular nucleophiles .
Comparaison Avec Des Composés Similaires
Acetaldehyde: A simpler aldehyde with the formula .
Methoxyacetaldehyde: Similar to acetaldehyde, methoxy(2-oxoethoxy)- but with a different substitution pattern.
Ethylene Glycol Dimethyl Ether: An ether with the formula .
Uniqueness:
Propriétés
Numéro CAS |
34786-50-0 |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
2-methoxy-2-(2-oxoethoxy)acetaldehyde |
InChI |
InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3 |
Clé InChI |
CUOMYDZNJOUCKP-UHFFFAOYSA-N |
SMILES canonique |
COC(C=O)OCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


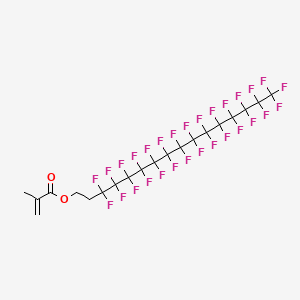
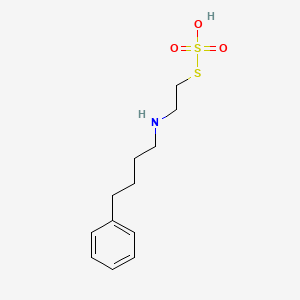

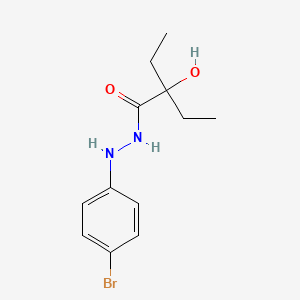
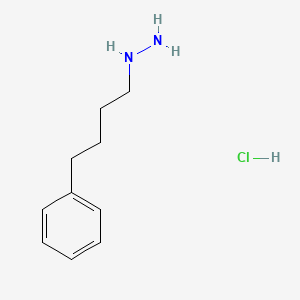

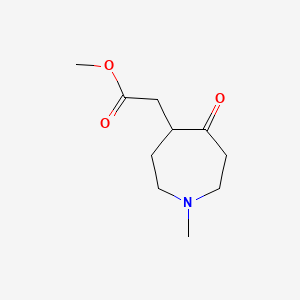
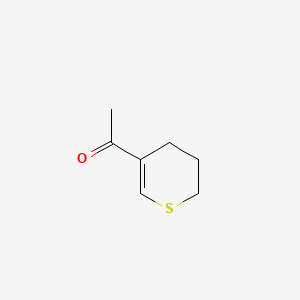
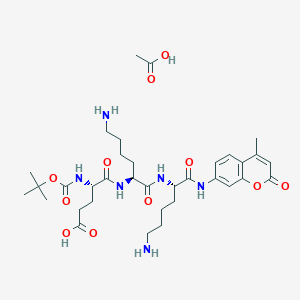

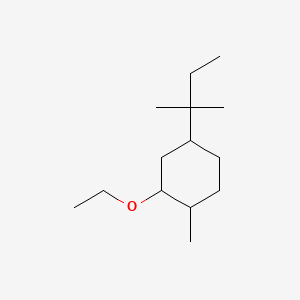
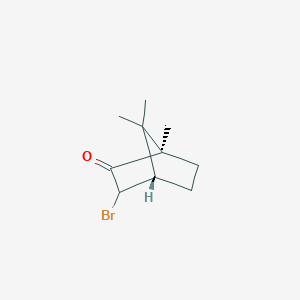
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)
